molecular formula C13H12N2O B13687838 1-(6-Quinolyl)-2-pyrrolidinone

1-(6-Quinolyl)-2-pyrrolidinone

Cat. No.: B13687838
M. Wt: 212.25 g/mol
InChI Key: INZNGSLEFKEOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Quinolyl)-2-pyrrolidinone is a heterocyclic compound that features a quinoline ring fused to a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Quinolyl)-2-pyrrolidinone typically involves the condensation of 6-quinolinecarboxaldehyde with pyrrolidinone under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Quinolyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated quinoline derivatives, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

1-(6-Quinolyl)-2-pyrrolidinone has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Quinolyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signal transduction pathways.

Comparison with Similar Compounds

  • 1-(3-Quinolyl)-2-pyrrolidinone
  • 1-(5-Quinolyl)-2-pyrrolidinone
  • 1-(8-Quinolyl)-2-pyrrolidinone

Comparison: 1-(6-Quinolyl)-2-pyrrolidinone is unique due to the position of the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1-quinolin-6-ylpyrrolidin-2-one

InChI

InChI=1S/C13H12N2O/c16-13-4-2-8-15(13)11-5-6-12-10(9-11)3-1-7-14-12/h1,3,5-7,9H,2,4,8H2

InChI Key

INZNGSLEFKEOJL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.